

proper solubilization and storage of PCS1055 dihydrochloride

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Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861

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Application Notes and Protocols for PCS1055 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 receptor, with a reported IC_{50} of 18.1 nM and a K_i of 6.5 nM[1]. It demonstrates significant selectivity, being over 100-fold more selective for the M4 receptor compared to M1, M3, and M5 receptors, and 30-fold more selective over the M2 receptor[2]. Additionally, **PCS1055 dihydrochloride** is a potent inhibitor of acetylcholinesterase (AChE), with IC_{50} values of 22 nM and 120 nM for electric eel and human AChE, respectively[1][3]. These characteristics make it a valuable tool for investigating the roles of the muscarinic M4 receptor in various physiological and pathological processes.

This document provides detailed protocols for the proper solubilization and storage of **PCS1055 dihydrochloride** to ensure its stability and efficacy in research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PCS1055 dihydrochloride** is presented in Table 1.

Table 1: Chemical and Physical Properties of **PCS1055 Dihydrochloride**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₂ N ₄ · 2HCl	[2]
Molecular Weight	485.49 g/mol	[2]
CAS Number	361979-40-0	[2]
Appearance	White to beige powder	[2]
Purity	≥98% (HPLC)	[2]
Hydrogen Bond Acceptors	4	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	6	[4]

Solubilization Protocols

The solubility of **PCS1055 dihydrochloride** can vary depending on the solvent. It is crucial to select the appropriate solvent for your experimental needs, whether for in vitro or in vivo studies.

Stock Solution Preparation

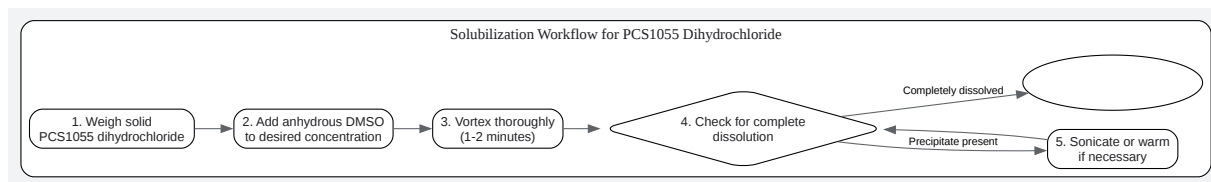
For most applications, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. This approach minimizes the concentration of the organic solvent in the final assay.

Table 2: Solubility of **PCS1055 Dihydrochloride** in Common Solvents

Solvent	Solubility	Notes	Reference
Water	5 mg/mL	Clear solution upon warming.	[2]
DMSO	≥ 2.5 mg/mL (5.15 mM)	Clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.15 mM)	Clear solution.	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.15 mM)	Clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.15 mM)	Clear solution.	[1]

Experimental Protocol for Preparing a 10 mM DMSO Stock Solution

- **Weighing:** Accurately weigh the desired amount of **PCS1055 dihydrochloride** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- **Sonication (if necessary):** If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but the compound's stability at elevated temperatures should be considered[\[5\]](#).
- **Observation:** Ensure the solution is clear and free of any precipitate before storage.



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Solubilization Workflow

Storage and Stability

Proper storage is critical to maintain the stability and activity of **PCS1055 dihydrochloride**.

Solid Compound

The solid (powder) form of **PCS1055 dihydrochloride** should be stored in a tightly sealed container, desiccated, at 2-8°C[2].

Stock Solutions

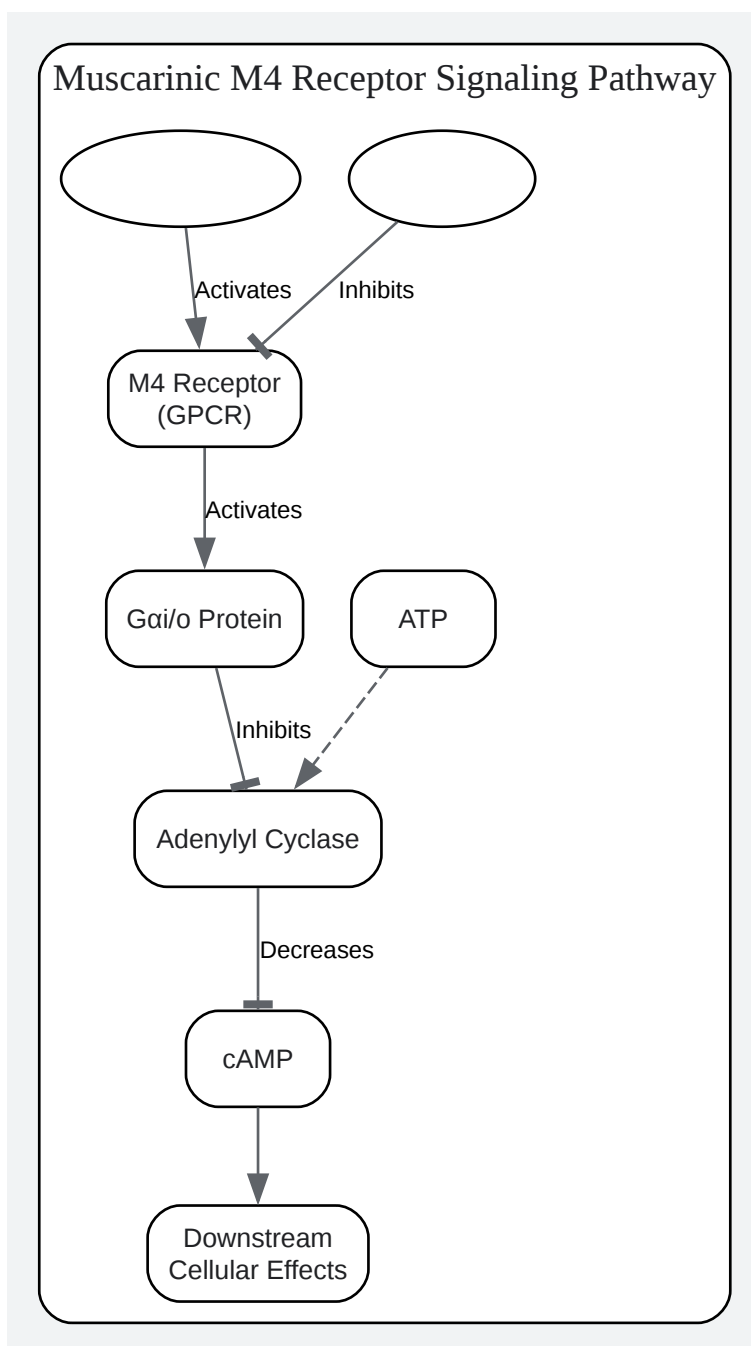
- Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the high-concentration stock solution into smaller, single-use volumes[1][6].
- Storage Temperature: Store these aliquots at -20°C or -80°C for long-term stability[5].
- Usage: When ready to use, thaw an aliquot quickly and keep it on ice during the experiment[6]. Avoid prolonged exposure to room temperature.

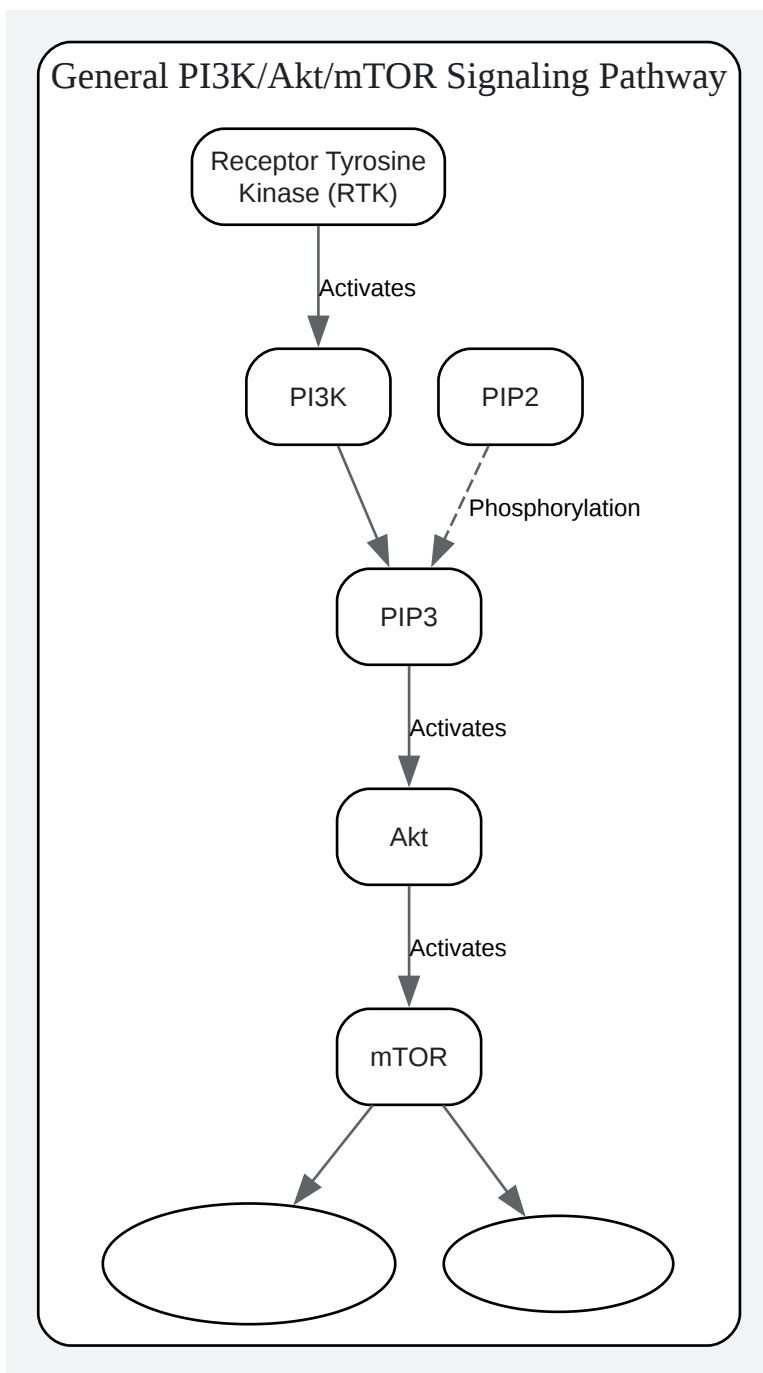
Table 3: Recommended Storage Conditions

Form	Storage Temperature	Conditions
Solid	2-8°C	Desiccated, tightly sealed. [2]
Stock Solution (in DMSO)	-20°C or -80°C	Aliquoted, protected from light. [5] [6]

Signaling Pathway

PCS1055 dihydrochloride is a selective antagonist of the muscarinic M4 acetylcholine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, typically couples to G*ai/o* proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.





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